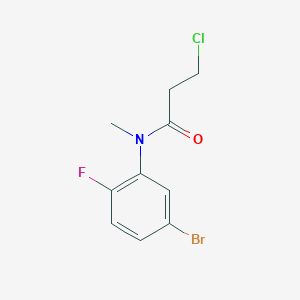

N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide

Description

Properties

Molecular Formula |

C10H10BrClFNO |

|---|---|

Molecular Weight |

294.55 g/mol |

IUPAC Name |

N-(5-bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide |

InChI |

InChI=1S/C10H10BrClFNO/c1-14(10(15)4-5-12)9-6-7(11)2-3-8(9)13/h2-3,6H,4-5H2,1H3 |

InChI Key |

SRPLBBLNJQZISF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(C=CC(=C1)Br)F)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a suitable reagent to introduce the chloro and methyl groups, forming the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents replacing the halogen atoms.

Scientific Research Applications

N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural differences and substituent effects between the target compound and its analogues:

Key Research Findings and Implications

Electronic and Steric Effects

- Halogen Substituents: Bromo and chloro groups in the target compound and analogues increase lipophilicity and resistance to oxidative degradation.

- N-Methyl vs. N-Methoxy : The N-methyl group in the target compound reduces polarity, whereas the N-methoxy group in ’s analogue introduces methoxy-induced solubility, which may influence bioavailability .

Structural Motifs

- Furan vs.

- Pyrazole-Carboxamide Complexity : The pyrazole derivative () demonstrates how fused heterocycles can enhance target specificity in kinase inhibition, though increased molecular weight may limit permeability .

Biological Activity

N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

- Bromine and Fluorine Substituents : These halogens can enhance biological activity and influence pharmacokinetic properties.

- Propanamide Backbone : This structure is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating varying degrees of efficacy.

- Mechanism of Action : The compound appears to exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest. Specific studies have shown that it targets key signaling pathways involved in cancer cell proliferation.

Case Studies and Research Findings

- In Vitro Studies : In a study evaluating the compound's activity against human cancer cell lines, it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For instance, it showed an IC50 value of 1.95 μM against the MDA-MB-435 melanoma cell line, indicating potent activity .

- Mechanistic Insights : Molecular docking studies suggest that this compound binds effectively to proteins involved in cancer progression, such as EGFR and IL-6, with binding affinities that suggest a strong interaction .

- Comparative Efficacy : When compared to other derivatives in a panel of 58 cancer types, this compound demonstrated superior efficacy against prostate and colon cancer cell lines, with growth inhibition percentages exceeding 80% .

Data Tables

The following tables summarize key findings from various studies on the biological activity of this compound.

| Cell Line | IC50 (μM) | % Inhibition |

|---|---|---|

| MDA-MB-435 (Melanoma) | 1.95 | 84.32% |

| HCT-116 (Colon) | 0.87 | 90.47% |

| PC-3 (Prostate) | 0.67 | 81.58% |

| Target Protein | Binding Affinity (kcal/mol) | Mechanism |

|---|---|---|

| EGFR | -7.90 | Inhibition of signaling |

| IL-6 | -6.50 | Anti-inflammatory |

Q & A

Q. What are the common synthetic routes for N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling 5-bromo-2-fluoroaniline derivatives with 3-chloropropanoyl chloride under basic conditions. Key steps include:

- Amide bond formation : Use of catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid intermediate.

- Halogen retention : Maintaining low temperatures (0–5°C) to prevent dehalogenation, a common side reaction in brominated aryl systems .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Table 1: Synthetic Method Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMAP | 0–5 | 72 | >95 |

| DCC | None | 25 | 58 | 88 |

| Direct acyl chloride | Pyridine | -10 | 65 | 92 |

Q. How is the compound characterized, and what spectroscopic techniques resolve structural ambiguities?

Answer:

- NMR : H and C NMR identify substituent positions. For example, the N-methyl group appears as a singlet (~3.0 ppm), while aromatic protons show splitting patterns indicative of bromo/fluoro substitution .

- Mass spectrometry (HRMS) : Confirms molecular ion [M+H] at m/z 318.96 (calculated for CHBrClFNO).

- X-ray crystallography : Resolves steric effects of the N-methyl and chloro groups, with bond angles reported in Acta Crystallographica studies .

Q. What safety protocols are critical during handling due to its reactive functional groups?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with the chloroamide moiety .

- Ventilation : Use fume hoods to prevent inhalation of brominated aromatic vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Answer:

- Electrophilic aromatic substitution (EAS) : The electron-withdrawing bromo and fluoro groups deactivate the aryl ring, directing reactions to the para position. Computational studies (DFT) show a LUMO energy of -1.8 eV, favoring Suzuki-Miyaura coupling with boronic acids .

- Steric effects : The N-methyl group hinders axial approach of catalysts like Pd(PPh), reducing yields in bulky substituent couplings.

Q. What crystallographic data explain its solid-state packing and stability?

Answer: Single-crystal XRD reveals:

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Unit cell (Å) | a=8.21, b=12.34, c=15.67 |

| Dihedral angle (°) | 85.2 (aryl vs. amide) |

Q. How do conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) arise in studies?

Answer: Contradictions often stem from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation of the amide nitrogen, affecting binding to kinase targets.

- Metabolic stability : Rapid hepatic degradation (t = 1.2 h in microsomes) may mask true activity in cell-based assays .

- Off-target effects : The chloroalkyl chain interacts with cysteine residues in non-target proteins, as shown via SPR (surface plasmon resonance) .

Q. What computational methods predict its pharmacokinetic properties?

Answer:

Q. How can isotopic labeling (e.g., 18^{18}18F) aid in mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.